7-Methoxy-5H-[1]benzopyrano[3,4-c]pyridin-5-one
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Overview
Description
7-METHOXY-5H-CHROMENO[3,4-C]PYRIDIN-5-ONE is a heterocyclic compound that belongs to the chromenopyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 7-METHOXY-5H-CHROMENO[3,4-C]PYRIDIN-5-ONE consists of a chromene ring fused with a pyridine ring, with a methoxy group attached at the 7th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-METHOXY-5H-CHROMENO[3,4-C]PYRIDIN-5-ONE typically involves multi-component reactions. One efficient method is the one-pot synthesis, which involves the reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an ethanol-water medium . This method is environmentally friendly and avoids traditional purification methods.
Industrial Production Methods: Industrial production of 7-METHOXY-5H-CHROMENO[3,4-C]PYRIDIN-5-ONE may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-METHOXY-5H-CHROMENO[3,4-C]PYRIDIN-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and substituted chromenopyridines.
Scientific Research Applications
7-METHOXY-5H-CHROMENO[3,4-C]PYRIDIN-5-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antibacterial, anti-inflammatory, and anticancer activities.
Medicine: It is being investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-METHOXY-5H-CHROMENO[3,4-C]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: It modulates signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cell growth and induction of apoptosis.
Comparison with Similar Compounds
5H-CHROMENO[3,4-C]PYRIDIN-5-ONE: Lacks the methoxy group at the 7th position.
4-AMINO-1-METHYL-5H-CHROMENO[3,4-C]PYRIDIN-5-ONE: Contains an amino group and a methyl group.
Uniqueness: 7-METHOXY-5H-CHROMENO[3,4-C]PYRIDIN-5-ONE is unique due to the presence of the methoxy group, which enhances its biological activity and potential therapeutic applications.
Properties
CAS No. |
87308-11-0 |
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Molecular Formula |
C13H9NO3 |
Molecular Weight |
227.21 g/mol |
IUPAC Name |
7-methoxychromeno[3,4-c]pyridin-5-one |
InChI |
InChI=1S/C13H9NO3/c1-16-11-4-2-3-9-8-5-6-14-7-10(8)13(15)17-12(9)11/h2-7H,1H3 |
InChI Key |
NKGJRTRPUAAQBE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C3=C2C=CN=C3 |
Origin of Product |
United States |
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